molecular formula C19H20N2O B11438844 N-(4-ethylphenyl)-2-(1-methylindol-3-yl)acetamide

N-(4-ethylphenyl)-2-(1-methylindol-3-yl)acetamide

Cat. No.: B11438844
M. Wt: 292.4 g/mol
InChI Key: KHXQFFWDXQTWNP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an acetamide group and an ethylphenyl group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Acetamide Group: The indole ring is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group at the 2-position.

    Introduction of the Ethylphenyl Group:

Industrial Production Methods

Industrial production of N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(4-ethylphenyl)-2-(1H-indol-3-yl)acetamide
  • N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)propionamide

Uniqueness

N-(4-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C19H20N2O/c1-3-14-8-10-16(11-9-14)20-19(22)12-15-13-21(2)18-7-5-4-6-17(15)18/h4-11,13H,3,12H2,1-2H3,(H,20,22)

InChI Key

KHXQFFWDXQTWNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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